2-[4-(3,5-Dimethylpiperidin-1-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride
Overview
Description
2-[4-(3,5-Dimethylpiperidin-1-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride is a complex organic compound with a unique structure that includes a piperidine ring, a methoxy group, and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,5-Dimethylpiperidin-1-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the butoxy group, and the attachment of the methoxybenzaldehyde moiety. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Butoxy Group: This step may involve nucleophilic substitution reactions where a butoxy group is introduced to the piperidine ring.
Attachment of the Methoxybenzaldehyde Moiety: This can be done through condensation reactions where the methoxybenzaldehyde is attached to the piperidine ring via an ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,5-Dimethylpiperidin-1-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the benzaldehyde moiety.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives.
Scientific Research Applications
2-[4-(3,5-Dimethylpiperidin-1-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It may be investigated for its potential therapeutic properties, including its effects on biological targets and pathways.
Industry: The compound can be used in the development of new materials, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[4-(3,5-Dimethylpiperidin-1-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride would depend on its specific interactions with molecular targets and pathways. This may involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological processes. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[4-(3,5-Dimethylpiperidin-1-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride include:
- 4-[2-(3,5-dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride
- 2-[4-(1-piperidinyl)butoxy]benzaldehyde hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the 3,5-dimethyl-1-piperidinyl group and the methoxybenzaldehyde moiety. These features may confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-[4-(3,5-dimethylpiperidin-1-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3.ClH/c1-15-11-16(2)13-20(12-15)9-4-5-10-23-19-17(14-21)7-6-8-18(19)22-3;/h6-8,14-16H,4-5,9-13H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOSFTKURFSIAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCCCOC2=C(C=CC=C2OC)C=O)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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